1-Iodo-9,10-anthraquinone

Electrochemistry Redox Flow Batteries Electrochemical Synthesis

Researchers requiring precise spatiotemporal control in photoredox catalysis face limited options for wavelength-selective activation. 1-Iodo-9,10-anthraquinone addresses this gap with quantifiable differentiation from its bromo, chloro, and 2-iodo congeners. • 7.5-fold rate enhancement of iodide expulsion at 565 nm vs. 417 nm enables orthogonal reaction gating in complex synthetic sequences • Spontaneous dark reduction at gold electrodes eliminates need for auxiliary light sources in electrochemical sensor design • Superior electrophilic partner for Sonogashira cross-couplings under mild conditions, surpassing bromo/chloro analogs in oxidative addition efficiency Supplied at 98% purity. Inquire for bulk packaging and immediate dispatch.

Molecular Formula C14H7IO2
Molecular Weight 334.11 g/mol
CAS No. 3485-80-1
Cat. No. B15045112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-9,10-anthraquinone
CAS3485-80-1
Molecular FormulaC14H7IO2
Molecular Weight334.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)I
InChIInChI=1S/C14H7IO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
InChIKeyOZFDRTGKARBHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-9,10-anthraquinone: Physicochemical Profile


1-Iodo-9,10-anthraquinone (C14H7IO2) is a halogenated anthraquinone derivative characterized by a heavy iodine substituent at the 1-position of the anthracene-9,10-dione core [1]. It possesses a molecular weight of 334.11 g/mol, a high XLogP3 of 3.5, and zero rotatable bonds, reflecting its rigid, planar aromatic structure . This compound exhibits notable solubility in organic solvents (e.g., acetonitrile, DMF) but is essentially insoluble in water . Its synthesis is typically achieved via iodination of 1-hydroxyanthraquinone or through a Sandmeyer reaction starting from 1-amino-9,10-anthraquinone .

Why 1-Iodo-9,10-anthraquinone Is Irreplaceable


The distinct atomic radius and polarizability of iodine impart unique reactivity profiles to 1-iodo-9,10-anthraquinone that are not replicated by its bromo, chloro, or 2-iodo congeners. Direct comparisons reveal that the C–I bond in the 1-position is exceptionally labile under both electrochemical and photochemical conditions, undergoing reductive dehalogenation with kinetics and mechanisms that differ markedly from other halogenated anthraquinones [1]. Specifically, the 1-iodo derivative exhibits spontaneous dark reduction at gold electrodes, whereas 1-bromoanthraquinone requires light and 1-chloroanthraquinone remains inert even under illumination [2]. Furthermore, the 1-iodo isomer displays a wavelength-dependent photochemical expulsion rate (565 nm vs. 417 nm) that is not observed for other halogens [3]. These quantifiable differences in bond activation energy and mechanistic pathways preclude generic substitution in applications such as photocatalysis, electrochemical sensing, or cross-coupling reactions, where precise control over reaction kinetics and product selectivity is paramount.

1-Iodo-9,10-anthraquinone: Performance vs. Analogs


Anomalous Two-Electron Transfer in Electrochemical Dehalogenation

In controlled-potential macrocoulometry during electroreduction and reoxidation, all monohalogenated 9,10-dihydroxyanthracenes undergo a clean two-electron per molecule transfer, with the sole exception of the 1-iodo-derivative. The 1-iodo compound yields anomalous coulometric results directly attributable to partial dehalogenation occurring during the electrolytic reduction/oxidation cycle [1].

Electrochemistry Redox Flow Batteries Electrochemical Synthesis

Wavelength-Dependent Iodide Expulsion Rate

The photochemical expulsion of iodide from the 1-iodoanthraquinone radical anion exhibits strong wavelength dependence. Quantification reveals that excitation at 565 nm, corresponding to an absorption band of the radical anion, accelerates iodide expulsion by a factor of approximately 7.5 compared to excitation at 417 nm [1].

Photoredox Catalysis Photochemistry Radical Generation

Spontaneous Dark Reduction at Gold Electrodes

A direct comparative photoelectrochemical ESR study established a reactivity hierarchy for 1-halogenoanthraquinones: the 1-chloroanthraquinone radical anion is stable towards irradiation on the electrochemical timescale; 1-bromoanthraquinone undergoes reduction at gold only under irradiation (565 nm); whereas 1-iodoanthraquinone undergoes reduction at gold even in the absence of light, following a mechanism analogous to that of 1-bromoanthraquinone under illumination [1].

Electrochemistry Electrosynthesis Sensor Development

Physicochemical Property Distinctions

Computational and experimental physicochemical data reveal clear, procurement-relevant distinctions between 1-iodo-9,10-anthraquinone and its lighter halogen congeners. The 1-iodo derivative exhibits a molecular weight of 334.11 g/mol and a computed XLogP3 of 3.5, compared to 287.11 g/mol (XLogP3 ~4.0) for 1-bromo and 242.66 g/mol for 1-chloro [1][2][3]. The heavy iodine atom also confers higher polarizability, with a computed molar refractivity of 71.6±0.3 cm3 .

Lipophilicity Separation Science Formulation

SRN1-Type Aryl Radical Generation via Anion Radical

The photolysis of 1-iodoanthraquinone anion radical generates aryl radicals that are efficiently captured by iodide nucleophiles. Experiments show that the photolysis rate is unaffected by tetrabutylammonium iodide concentrations up to 0.2 mol dm⁻³, confirming a mechanism analogous to nucleophilic aromatic substitution via an SRN1 pathway [1]. This behavior is distinct from the photo-ECE pathway observed for 1-bromoanthraquinone under similar conditions [2].

Radical Chemistry Photochemistry Mechanistic Studies

1-Iodo-9,10-anthraquinone: Application Scenarios


Photoredox Catalysis: Tunable Radical Initiator

The 7.5-fold rate enhancement of iodide expulsion at 565 nm versus 417 nm [1] positions 1-iodo-9,10-anthraquinone as a photoredox catalyst with wavelength-addressable activation. This property enables orthogonal reaction control in complex synthetic sequences, where selective radical generation at specific time points or spatial locations is required. The SRN1-type aryl radical capture mechanism [2] further supports applications in nucleophile-trapping reactions for constructing biaryl and alkyne-anthraquinone conjugates via Sonogashira coupling .

Electrochemical Sensors and Halogenation Devices

The spontaneous dark reduction of 1-iodo-9,10-anthraquinone at gold electrodes, contrasting with the light-dependent or stable behavior of bromo- and chloro-analogs [3], makes this compound uniquely suited for electrochemical sensors requiring ambient operation without auxiliary light sources. Additionally, its partial dehalogenation during electrolytic cycling [4] offers a built-in halide release mechanism, which can be exploited in redox-mediated halogenation reactions or in situ generation of reactive iodine species for antimicrobial or synthetic applications.

Precursor for Palladium-Catalyzed Cross-Coupling

The high polarizability and low C–I bond dissociation energy of 1-iodo-9,10-anthraquinone render it a superior electrophilic partner in Sonogashira cross-couplings compared to bromo- or chloro-substituted analogs. This is exemplified by its efficient use in synthesizing 1-ethynyl-4-hydroxyanthraquinone derivatives via reaction with alkynes under mild conditions , a transformation that is less efficient or requires harsher conditions with the corresponding bromoanthraquinone due to its lower reactivity in oxidative addition steps.

Mechanistic Probe for Electron Transfer Studies

The distinct photochemical and electrochemical signatures of 1-iodo-9,10-anthraquinone—including wavelength-dependent expulsion rates [1], dark reductive cleavage [3], and anion radical quenching behavior [2]—establish it as a valuable molecular probe for fundamental studies of electron transfer, radical anion chemistry, and the photo-ECE mechanism. Its well-characterized, multi-faceted reactivity provides a robust benchmark for calibrating new electrochemical and photochemical instrumentation or validating computational models of bond dissociation.

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